Scaffold Minimalism: Molecular Weight and Heavy Atom Count Compared to Biologically Active 3,5-Disubstituted Analogs
4-(Phenylamino)pyridin-2(1H)-one possesses a molecular weight of 186.21 g/mol and 14 heavy atoms, making it substantially smaller than therapeutically active 3,5-disubstituted pyridin-2(1H)-one derivatives. For instance, the anti-allodynic lead compound 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69) has a molecular weight of approximately 341.2 g/mol and over 20 heavy atoms [1]. This nearly two-fold difference in molecular weight and heavy atom count places our target compound in the fragment-like chemical space (MW < 300, heavy atom count ≤ 22), which is desirable for fragment-based screening campaigns where low complexity and high ligand efficiency are prioritized.
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 186.21 g/mol; 14 heavy atoms |
| Comparator Or Baseline | 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69): MW ≈ 341.2 g/mol; >20 heavy atoms |
| Quantified Difference | MW difference ≈ 155 g/mol (~45% smaller); heavy atom count difference ≥ 6 atoms |
| Conditions | Calculated from molecular formulas (PubChem and primary literature) |
Why This Matters
A lower molecular weight and smaller heavy atom count are key selection criteria for fragment-based screening libraries, where the goal is to identify efficient, minimalist starting points for lead optimization.
- [1] Visseq, A.; et al. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. Eur. J. Med. Chem. 2020, 187, 111917. Compound 69: 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one. View Source
